3-Amino-4-methyl-benzenemethanamine dihydrochloride
Description
Historical Context and Discovery
The historical development of 3-amino-4-methyl-benzenemethanamine dihydrochloride traces its origins to the broader exploration of aminobenzylamine derivatives that gained momentum in the mid-20th century. Research conducted by Kraska and Teodorczyk in 2007 provided foundational insights into the synthesis and properties of 3- and 4-aminobenzylamine derivatives, specifically focusing on compounds substituted by chlorine atoms, methyl groups, or methoxyl groups in various ring positions. This systematic investigation represented a significant advancement in understanding the structural-property relationships within this chemical class, establishing methodologies for synthesizing derivatives substituted at positions 2, 4, 5, or 6 of the benzene ring.
The compound's discovery emerged from systematic efforts to explore the chemical space of benzenemethanamine derivatives, particularly those bearing multiple amino functionalities. Early synthetic approaches involved the modification of existing aniline-based compounds, leveraging established reduction and substitution methodologies. The development of reliable synthetic routes for this compound coincided with advances in aromatic substitution chemistry and the growing understanding of how substituent positioning affects both reactivity and stability of aminobenzene compounds.
Historical research in this area was significantly influenced by the broader context of aniline chemistry development. Aniline itself, first produced accidentally by Rudolf Leuckart in a reaction involving benzaldehyde with formamide through what became known as the Leuckart reaction, established the foundation for aromatic amine chemistry. This historical precedent provided the theoretical and practical framework that enabled subsequent researchers to develop more complex derivatives, including the target compound with its specific substitution pattern.
Structural Significance in Amine Research
The structural architecture of this compound embodies several key features that make it particularly significant within amine research. The compound contains both an aromatic amino group attached directly to the benzene ring and an aliphatic amino group connected through a methylene bridge, creating a bifunctional amine system with distinct reactivity profiles. This dual amino functionality provides multiple sites for chemical modification and complexation, making it an valuable intermediate in synthetic organic chemistry.
| Structural Feature | Chemical Significance | Research Applications |
|---|---|---|
| Aromatic amino group | Enhanced nucleophilicity due to electron donation | Electrophilic aromatic substitution reactions |
| Methylene bridge amino group | Primary amine reactivity | Acylation and alkylation reactions |
| Methyl substituent | Electron donation and steric effects | Regioselectivity control |
| Dihydrochloride salt form | Enhanced water solubility | Pharmaceutical formulations |
The positioning of the amino group at the 3-position and methyl group at the 4-position creates a specific electronic environment that influences both the compound's chemical behavior and its biological activity potential. Research has demonstrated that the substitution pattern in aniline derivatives significantly affects their acid-base properties, with the meta-positioned amino group exhibiting different protonation behavior compared to para-substituted analogs. This positional specificity is particularly important in pharmaceutical research, where small structural changes can dramatically alter biological activity and selectivity.
The methylene bridge connecting the benzene ring to the primary amino group provides conformational flexibility while maintaining electronic communication between the aromatic system and the aliphatic amine. This structural feature distinguishes benzenemethanamine derivatives from direct aniline analogs, as the methylene spacer modulates the electronic effects of the aromatic ring on the amino group's basicity and nucleophilicity. Studies of benzylamine compounds have shown that this structural motif is readily accommodated by various biological targets, particularly those with hydrophobic binding pockets.
Position within Benzenemethanamine Derivative Classification
Within the broader classification system of benzenemethanamine derivatives, this compound occupies a distinctive position as a disubstituted aromatic compound with multiple amino functionalities. The compound belongs to the class of substituted benzenemethanamines, which are characterized by the presence of a methylene bridge connecting the benzene ring to a primary amino group. This structural class can be systematically categorized based on the nature, number, and positioning of substituents on the aromatic ring.
The classification hierarchy places this compound within several overlapping categories. At the highest level, it belongs to the benzenoid class of organic compounds, specifically within the benzene and substituted derivatives superclass. More specifically, it falls under the aniline and substituted anilines subclass due to the presence of the aromatic amino group, while simultaneously being classified as a benzylamine derivative due to the methylene-linked amino functionality.
| Classification Level | Category | Defining Characteristics |
|---|---|---|
| Kingdom | Organic compounds | Carbon-based molecular structure |
| Superclass | Benzenoids | Benzene ring-containing compounds |
| Class | Benzene and substituted derivatives | Modified benzene structures |
| Subclass | Aniline and substituted anilines | Aminobenzene moieties |
| Specific type | Disubstituted benzenemethanamine | Multiple substituents with methylene bridge |
Comparative analysis with related compounds reveals the unique position of this compound within this chemical space. Unlike simple benzylamine compounds, which contain only the methylene-linked amino group, this compound incorporates an additional aromatic amino substituent. This dual amino functionality distinguishes it from monosubstituted derivatives and places it in a specialized subcategory of polyaminobenzenemethanamine compounds.
The dihydrochloride salt form further refines its classification, as salt formation significantly affects both physical properties and biological availability. Research on similar compounds has demonstrated that hydrochloride salts of aminobenzene derivatives typically exhibit enhanced water solubility and stability compared to their free base forms. This salt formation is particularly important for pharmaceutical applications, where aqueous solubility and chemical stability are critical factors in compound development and formulation.
Properties
IUPAC Name |
5-(aminomethyl)-2-methylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6-2-3-7(5-9)4-8(6)10;;/h2-4H,5,9-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVNTFLPFFECEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541518 | |
| Record name | 5-(Aminomethyl)-2-methylaniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102677-71-4 | |
| Record name | 5-(Aminomethyl)-2-methylaniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitro Group Reduction and Methyl Substitution
A common approach involves sequential nitration, substitution, and reduction. Starting with 4-methylbenzyl chloride, nitration introduces a nitro group at the meta position relative to the methyl group, yielding 3-nitro-4-methylbenzyl chloride. Subsequent amination with aqueous ammonia generates 3-nitro-4-methylbenzylamine, which undergoes catalytic hydrogenation (e.g., H₂/Pd-C) to reduce the nitro group to an amine, producing 3-amino-4-methylbenzylamine. Finally, treatment with hydrochloric acid forms the dihydrochloride salt.
Key Reaction Parameters
Reductive Amination of 3-Nitro-4-methylbenzaldehyde
An alternative route employs reductive amination of 3-nitro-4-methylbenzaldehyde. Reacting the aldehyde with methylamine in methanol under hydrogen (1 atm, 25°C) in the presence of NaBH₄ yields 3-nitro-4-methyl-N-methylbenzylamine. Subsequent nitro group reduction via catalytic hydrogenation produces the primary amine, which is converted to the dihydrochloride salt.
Advantages :
-
Avoids hazardous nitration steps.
-
Enables control over amine methylation.
Limitations :
-
Requires strict anhydrous conditions to prevent aldehyde oxidation.
Industrial Production Methods
Large-Scale Nitration and Continuous Hydrogenation
Industrial synthesis employs continuous-flow reactors for nitration and hydrogenation. 4-Methylbenzyl chloride is fed into a nitration reactor with mixed acid (HNO₃/H₂SO₄) at 5°C, followed by quenching and isolation via centrifugation. The nitro intermediate undergoes continuous hydrogenation in a fixed-bed reactor with Raney nickel at 80°C and 30 bar H₂, achieving >95% conversion. Salt formation is conducted in a crystallization reactor with HCl gas, yielding pharmaceutical-grade dihydrochloride.
Process Metrics
| Step | Temperature | Pressure | Yield |
|---|---|---|---|
| Nitration | 0–5°C | Ambient | 78% |
| Hydrogenation | 80°C | 30 bar | 95% |
| Salt Formation | 25°C | Ambient | 89% |
Purification and Crystallization
Solvent Recrystallization
The crude dihydrochloride is purified via recrystallization from ethanol/water (4:1 v/v). Hot filtration removes insoluble impurities, and slow cooling induces crystal growth. This method enhances purity to >99%.
Optimization Considerations :
-
Solvent Polarity : Ethanol/water mixtures balance solubility and crystal yield.
-
Cooling Rate : 0.5°C/min minimizes inclusion of mother liquor.
Analytical Validation
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-methyl-benzenemethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The amino and methyl groups on the benzene ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It also finds applications in the development of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Amino-4-methyl-benzenemethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways. Additionally, it may interact with receptors in the nervous system, modulating neurotransmitter release and signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
Positional Isomerism Effects
- Methoxy vs. Methyl Groups : Compounds like (3-Bromo-4-methoxyphenyl)methanamine hydrochloride () exhibit reduced steric bulk compared to the target compound’s methyl group, influencing binding affinity in receptor-ligand interactions .
- Halogen vs. Alkyl Substituents: Replacement of the methyl group with halogens (e.g., Cl in 3-Amino-4-chloro-benzenemethanamine dihydrochloride) increases electrophilicity, favoring reactions like aromatic electrophilic substitution .
Solubility and Salt Forms
- The dihydrochloride salt form, shared with compounds like 2,4-Diaminoanisole dihydrochloride, enhances water solubility, facilitating use in aqueous-phase reactions and biological assays .
Biological Activity
3-Amino-4-methyl-benzenemethanamine dihydrochloride, also known as 3-Amino-4-methylbenzylamine dihydrochloride, is a chemical compound with significant biological activity and applications in various fields, including medicinal chemistry and biochemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure:
- Molecular Formula: C9H12Cl2N2
- Molecular Weight: 219.11 g/mol
- CAS Number: 102677-71-4
Synthesis:
The synthesis of this compound typically involves the reaction of 3-Amino-4-methylbenzylamine with hydrochloric acid. The process can be summarized as follows:
- Dissolution: Dissolve 3-Amino-4-methylbenzylamine in a solvent (e.g., ethanol or water).
- Acid Addition: Add hydrochloric acid dropwise while maintaining a temperature of 0-5°C.
- Stirring: Stir the mixture for several hours to ensure complete reaction.
- Filtration and Drying: Filter out the precipitate and dry to obtain the dihydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in the body. It acts as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways related to neurotransmitter release and signal transduction.
Key Mechanisms:
- Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic processes.
- Neurotransmitter Modulation: It can modulate the release of neurotransmitters, potentially impacting neurological functions .
Research Findings
A variety of studies have been conducted to explore the biological activities of this compound:
- Neuroprotective Effects: Research indicates that derivatives of 3-Amino-4-methyl-benzenemethanamine may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's .
- Antioxidant Activity: Studies have shown that this compound can act as an antioxidant, reducing oxidative stress in cellular models, which is crucial for preventing cell damage.
- Pharmacological Applications: Its role as a precursor in synthesizing drugs targeting neurological disorders has been highlighted, suggesting potential therapeutic uses .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds to understand its unique properties better.
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-Amino-4-methyl-benzenemethanamine | Contains amino and methyl groups on the benzene ring | Neuroprotective, antioxidant |
| 4-Methylbenzylamine | Lacks amino group; less reactivity | Limited biological activity |
| 3-Aminobenzylamine | Similar structure but fewer substituents | Moderate activity |
Case Studies
Several case studies have explored the effects of this compound in various biological contexts:
- Study on Neurodegeneration:
-
Oxidative Stress Reduction:
- In vitro studies showed that treatment with this compound significantly decreased markers of oxidative stress in neuronal cells exposed to harmful agents.
Q & A
Q. What are the recommended synthetic methods for 3-Amino-4-methyl-benzenemethanamine dihydrochloride, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including nitration, reduction, and hydrochlorination. For purity validation, employ techniques like High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Purity thresholds (>98%) should be established using calibrated analytical standards. Reaction intermediates must be isolated and characterized at each step to minimize byproducts .
Q. What are the critical storage conditions and handling protocols for this compound?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent degradation. Prior to use, equilibrate to room temperature in a desiccator to avoid moisture absorption. Handling requires PPE (gloves, lab coat, goggles) and a fume hood to mitigate inhalation risks. For long-term stability, conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor via HPLC .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use DMSO-d₆ or D₂O as solvents for ¹H/¹³C NMR to confirm amine proton environments and aromatic substitution patterns.
- Mass Spectrometry (MS) : Electrospray Ionization (ESI-MS) in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 203.1).
- HPLC : Reverse-phase C18 column with a gradient of acetonitrile/water (0.1% TFA) for purity assessment. Retention time comparison against certified references is critical .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?
- Methodological Answer : Apply response surface methodology (RSM) to identify critical parameters (e.g., temperature, stoichiometry, reaction time). For example, a Central Composite Design (CCD) with 3 factors and 20 runs can model yield (%) as a response variable. Use ANOVA to assess significance (p < 0.05) and optimize conditions via contour plots. Post-optimization validation runs should achieve ±5% deviation from predicted yields .
Q. What computational strategies are effective for predicting reaction pathways and intermediates?
- Methodological Answer : Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with transition state analysis to map energy profiles. Software like Gaussian or ORCA can simulate intermediates and activation barriers. Pair this with machine learning (e.g., neural networks) trained on historical reaction data to predict optimal solvent systems or catalysts. Experimental validation via in-situ FTIR or Raman spectroscopy is recommended to confirm computational predictions .
Q. How should researchers resolve contradictions in enzyme inhibition data involving this compound?
- Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. calorimetric methods).
- Kinetic Analysis : Perform Michaelis-Menten studies to differentiate competitive vs. non-competitive inhibition.
- Structural Biology : Use X-ray crystallography or cryo-EM to visualize binding interactions. Discrepancies may arise from buffer conditions (e.g., ionic strength, pH) or enzyme isoforms. Document all variables in a standardized metadata template for reproducibility .
Methodological Tables
Q. Table 1: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 208.08 g/mol (dihydrochloride) | |
| Melting Point | >300°C (decomposition) | |
| Storage Temperature | 0–6°C | |
| Solubility (Water) | 50 mg/mL (25°C) |
Q. Table 2: Example DoE Parameters for Synthesis Optimization
| Factor | Low Level | High Level | Optimal (Predicted) |
|---|---|---|---|
| Reaction Temperature (°C) | 60 | 100 | 85 |
| Molar Ratio (Amine:Acid) | 1:1.2 | 1:2.0 | 1:1.6 |
| Reaction Time (hr) | 6 | 24 | 18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
